molecular formula C13H9N5O2 B14624528 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole CAS No. 57761-71-4

1-(4-nitrophenyl)-5-phenyl-1H-tetrazole

Cat. No.: B14624528
CAS No.: 57761-71-4
M. Wt: 267.24 g/mol
InChI Key: QYEKBWOTNYGGKS-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-5-phenyl-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a nitrophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with phenyl isocyanate, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-5-phenyl-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Cycloaddition: Dienophiles like alkenes or alkynes.

Major Products Formed

    Reduction: 1-(4-aminophenyl)-5-phenyl-1H-tetrazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cycloaddition: New heterocyclic compounds with diverse structures.

Scientific Research Applications

1-(4-nitrophenyl)-5-phenyl-1H-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-nitrophenyl)-5-phenyl-1H-tetrazole is unique due to the presence of both nitrophenyl and phenyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these groups with the tetrazole ring enhances the compound’s versatility in various fields of research .

Biological Activity

1-(4-Nitrophenyl)-5-phenyl-1H-tetrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological properties, molecular interactions, and potential therapeutic applications.

The compound has a molecular formula of C13H10N4O2 and a molecular weight of 258.25 g/mol. Its melting point is approximately 223°C (decomposition) and it is soluble in dimethyl sulfoxide (DMSO) but insoluble in water. The synthesis of this compound typically involves reactions between nitriles and sodium azide, often facilitated by microwave irradiation or other catalytic methods .

Biological Activity

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, with some compounds displaying antifungal activity against Aspergillus species .

Anticancer Activity
Molecular docking studies have demonstrated that this compound can effectively bind to proteins involved in cancer pathways, including caspase 3 and NF-kappa B, suggesting its potential as an anticancer agent. Binding energies calculated from these simulations indicate strong interactions with critical proteins like TP53, which plays a pivotal role in tumor suppression .

The biological activity of this compound is attributed to its electron-withdrawing nitro group, which enhances its reactivity and ability to interact with biological targets. The compound's structure allows it to participate in various biochemical pathways, potentially leading to the induction of apoptosis in cancer cells .

Case Studies

  • In Vitro Antimicrobial Study
    A recent study evaluated several derivatives of tetrazoles for their antibacterial properties. Among them, one derivative of this compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating potent antibacterial activity .
  • Anticancer Activity Evaluation
    In another study, the compound was tested for its ability to induce apoptosis in human cancer cell lines. The results indicated that the compound could significantly reduce cell viability at concentrations above 20 µM, with mechanisms involving caspase activation being confirmed through flow cytometry assays.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-Phenyl-1H-tetrazoleTetrazole ring with a single phenyl groupSimpler structure; less functional diversity
5-(4-Methylphenyl)-1H-tetrazoleTetrazole ring with a 4-methylphenyl substituentMethyl group may affect electronic properties
5-(2-Nitrophenyl)-1H-tetrazoleTetrazole ring with a 2-nitrophenyl substituentDifferent position of nitro group alters reactivity
5-(Phenylethynyl)-1H-tetrazoleTetrazole ring with an ethynyl-substituted phenylOffers different reactivity due to triple bond

Properties

CAS No.

57761-71-4

Molecular Formula

C13H9N5O2

Molecular Weight

267.24 g/mol

IUPAC Name

1-(4-nitrophenyl)-5-phenyltetrazole

InChI

InChI=1S/C13H9N5O2/c19-18(20)12-8-6-11(7-9-12)17-13(14-15-16-17)10-4-2-1-3-5-10/h1-9H

InChI Key

QYEKBWOTNYGGKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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